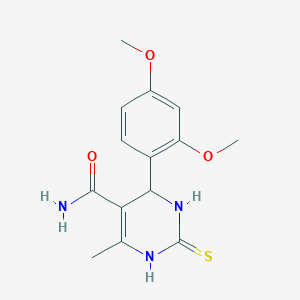

![molecular formula C23H19FN2O2S B11630037 1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11630037.png)

1-{2-[(4-fluorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern, eine Fluorbenzyl-Sulfanyl-Gruppe und eine Methylphenoxy-Ethanon-Einheit aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon umfasst in der Regel mehrere Schritte:

Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern kann durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Fluorbenzyl-Sulfanyl-Gruppe: Das Benzimidazol-Derivat wird dann mit 4-Fluorbenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat umgesetzt, um die Fluorbenzyl-Sulfanyl-Gruppe einzuführen.

Anlagerung der Methylphenoxy-Ethanon-Einheit: Schließlich wird das Zwischenprodukt mit 4-Methylphenoxyacetylchlorid in Gegenwart einer Base umgesetzt, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) gehören.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon kann verschiedene Arten von chemischen Reaktionen eingehen:

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Carbonylgruppe in der Ethanon-Einheit kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Das Fluoratom an der Benzyl-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- oder Sulfon-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Diese Verbindung kann aufgrund ihrer einzigartigen strukturellen Merkmale auf ihr Potenzial als Therapeutikum untersucht werden. Sie kann Aktivität gegen verschiedene biologische Zielstrukturen, einschließlich Enzyme und Rezeptoren, aufweisen.

Materialwissenschaften: Die strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Verwendung bei der Entwicklung von fortschrittlichen Materialien, wie z. B. organischen Halbleitern oder Leuchtdioden (LEDs).

Biologische Studien: Sie kann als Sonde zur Untersuchung biologischer Prozesse und Wege verwendet werden, insbesondere solcher, an denen schwefelhaltige Verbindungen beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von 1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Benzimidazol-Kern ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, und das Vorhandensein der Fluorbenzyl-Sulfanyl-Gruppe kann ihre Bindungsaffinität und Spezifität erhöhen.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzodiazole derivatives, and substituted fluorophenyl compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential effects on biological systems.

Wirkmechanismus

The mechanism of action of 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methylphenoxy groups can enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-[(4-Fluorbenzyl)sulfanyl]-1-(4-morpholinyl)ethanon

- 1-{2-[(4-Fluorbenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-(3-methylphenyl)ethanon

Einzigartigkeit

1-{2-[(4-Fluorbenzyl)sulfanyl]-1H-benzimidazol-1-yl}-2-(4-methylphenoxy)ethanon ist aufgrund der Kombination aus seinem Benzimidazol-Kern, der Fluorbenzyl-Sulfanyl-Gruppe und der Methylphenoxy-Ethanon-Einheit einzigartig. Diese einzigartige Struktur kann bestimmte biologische und chemische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C23H19FN2O2S |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

1-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)28-14-22(27)26-21-5-3-2-4-20(21)25-23(26)29-15-17-8-10-18(24)11-9-17/h2-13H,14-15H2,1H3 |

InChI-Schlüssel |

PWWZZDNQKNTGSI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

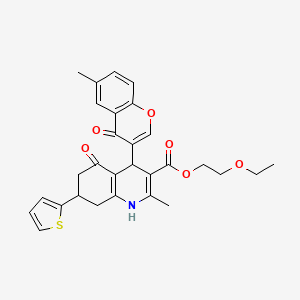

![2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629957.png)

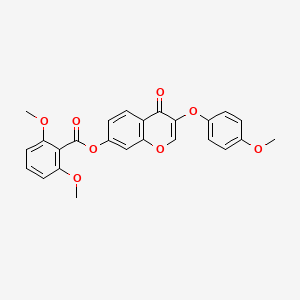

![methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629959.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629967.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629977.png)

![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629982.png)

![N-(3-methylphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629984.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11629998.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630020.png)

![(2Z)-5-amino-2-(4-ethoxy-3-methoxybenzylidene)-7-(4-ethoxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11630023.png)

![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630025.png)

![2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11630030.png)